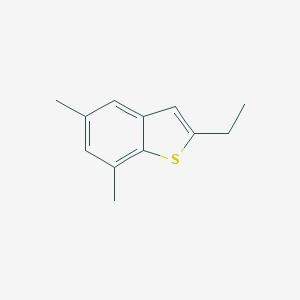

2-Ethyl-5,7-dimethyl-1-benzothiophene

Description

Structure

3D Structure

Properties

CAS No. |

18428-05-2 |

|---|---|

Molecular Formula |

C12H14S |

Molecular Weight |

190.31 g/mol |

IUPAC Name |

2-ethyl-5,7-dimethyl-1-benzothiophene |

InChI |

InChI=1S/C12H14S/c1-4-11-7-10-6-8(2)5-9(3)12(10)13-11/h5-7H,4H2,1-3H3 |

InChI Key |

SEUHVQFYOBCERO-UHFFFAOYSA-N |

SMILES |

CCC1=CC2=CC(=CC(=C2S1)C)C |

Canonical SMILES |

CCC1=CC2=CC(=CC(=C2S1)C)C |

Synonyms |

2-Ethyl-5,7-dimethylbenzo[b]thiophene |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Benzothiophene Architectures

Strategic Approaches for the Synthesis of Benzothiophene (B83047) Core Structures

The construction of the benzothiophene scaffold can be achieved through various synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance. These methods are adaptable for the synthesis of specifically substituted derivatives like 2-Ethyl-5,7-dimethyl-1-benzothiophene.

Cyclization Reactions for Benzothiophene Formation

Intramolecular cyclization is a cornerstone in the synthesis of benzothiophenes. A common strategy involves the cyclization of ortho-substituted benzene (B151609) derivatives. For the synthesis of this compound, a plausible starting material would be a suitably substituted thiophenol or thioanisole derivative.

One established method is the electrophilic cyclization of o-alkynylthioanisoles. For instance, a Sonogashira cross-coupling reaction between a terminal alkyne and an ortho-iodothioanisole can generate the precursor, which then undergoes cyclization in the presence of an electrophile like iodine or bromine to yield the 2,3-disubstituted benzothiophene. researchgate.net A hypothetical pathway to this compound could involve the reaction of 1-butyne with an appropriately substituted o-iodothioanisole, followed by electrophilic cyclization.

Another approach is the acid-catalyzed cyclization of arylthio ketones or acetals. This involves the intramolecular condensation of a ketone or a protected carbonyl group onto the aromatic ring, activated by the sulfur atom.

Table 1: Examples of Cyclization Reactions for Benzothiophene Synthesis

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| o-Alkynylthioanisole | I2, Br2, NBS | 2,3-Disubstituted benzothiophene | researchgate.net |

| Arylmercapto acetal | ZnCl2-impregnated montmorillonite | Benzothiophene |

Catalytic Coupling Reactions in Benzothiophene Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of the benzothiophene core. These methods often involve the formation of key C-C or C-S bonds in a highly efficient manner. For example, the Sonogashira coupling of a terminal alkyne with an ortho-iodothioanisole is a key step in a multi-step synthesis of benzothiophenes. researchgate.net

A notable palladium-catalyzed reaction is the heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols, which can lead to the formation of (E)-2-(1-alkenyl)benzothiophenes. researchgate.net Adapting this for this compound would require a precursor derived from 2-mercaptobenzaldehyde or a 1-(2-mercaptophenyl) ketone. researchgate.net

Table 2: Catalytic Systems in Benzothiophene Synthesis

| Catalyst | Co-catalyst/Ligand | Reaction Type | Product | Reference |

|---|---|---|---|---|

| PdI2 | KI | Heterocyclodehydration | (E)-2-(1-Alkenyl)benzothiophenes | researchgate.net |

| PdCl2(PPh3)2 | CuI | Sonogashira Coupling | 2-(Alkynyl)thioanisole | researchgate.net |

Domino Reaction Protocols for Functionalized Benzothiophenes

Domino reactions offer an efficient approach to synthesizing complex molecules like functionalized benzothiophenes in a single pot by combining multiple transformations. This strategy is highly atom-economical and can significantly reduce the number of synthetic steps.

A reported domino reaction for the synthesis of 3-amino-2-formyl-functionalized benzothiophenes involves the reaction of a 2-fluorobenzonitrile derivative with 2,5-dihydroxy-1,4-dithiane. nih.gov While this leads to a specifically functionalized benzothiophene, the core-forming principle could potentially be adapted. A more relevant domino approach for this compound might involve a sequence of reactions that build the thiophene (B33073) ring onto a pre-existing 3,5-dimethylbenzene scaffold.

For instance, a domino reaction between thioaurones and malononitrile has been reported to produce benzothiophene-fused pyran derivatives. researchgate.net This highlights the potential of domino strategies in constructing complex heterocyclic systems based on the benzothiophene core.

Reactions Involving Elemental Chalcogens for Thiophene Ring Formation

The direct use of elemental sulfur is a classic and atom-economical method for the formation of the thiophene ring. The Gewald reaction is a prime example, where a ketone or aldehyde reacts with a β-cyanoester or related compound in the presence of elemental sulfur and a base to yield a 2-aminothiophene. While this typically forms thiophenes, variations exist for the synthesis of benzothiophenes.

A visible-light-promoted cyclization of disulfides and alkynes provides a modern approach to benzothiophene synthesis. rsc.org This method avoids the need for metal catalysts and often proceeds under mild conditions. The synthesis of this compound via this route would likely involve the reaction of 1-butyne with a disulfide derived from 2,4-dimethylthiophenol.

Cyclocondensation Reactions in Benzothiophene Derivative Synthesis

Cyclocondensation reactions are a class of cyclization reactions that involve the formation of a ring through the condensation of two or more molecules, or within a single molecule, with the elimination of a small molecule like water or ammonia.

The synthesis of benzothiophene derivatives through the cyclocondensation of a Schiff base with a compound containing an active methylene group is a known strategy. For instance, the reaction of a Schiff base derived from a benzothiophene aldehyde with ethyl thioglycolate or acetyl chloride can lead to the formation of thiazolidin-4-one or azetidin-2-one rings fused to the benzothiophene core. ekb.eg While this example illustrates the derivatization of a pre-formed benzothiophene, similar cyclocondensation principles can be applied to construct the benzothiophene ring itself.

Schiff-Base Reactions for Benzothiophene-Based Probes

Benzothiophene aldehydes are valuable precursors for the synthesis of Schiff bases, which are compounds containing a C=N double bond. These Schiff bases are of interest as potential fluorescent probes and sensors. The reaction involves the condensation of a benzothiophene aldehyde with a primary amine.

For instance, a novel fluorogenic sensor, N-benzo[b]thiophen-2-yl-methylene-4,5-dimethyl-benzene-1,2-diamine (BTMPD), was synthesized by reacting benzo[b]thiophene-2-carboxaldehyde with 4,5-dimethyl-1,2-phenylenediamine. researchgate.net This demonstrates the utility of benzothiophene aldehydes in creating functional molecules. A hypothetical 2-formyl-5,7-dimethyl-1-benzothiophene could be a precursor to a 2-ethyl derivative and could similarly be used to synthesize a variety of Schiff bases with potential applications in chemical sensing.

Table 3: Examples of Schiff Bases Derived from Benzothiophenes

| Benzothiophene Precursor | Amine | Schiff Base Product | Application | Reference |

|---|---|---|---|---|

| Benzo[b]thiophene-2-carboxaldehyde | 4-Amino antipyrine | 4-(Benzo[b]thiophene-2-ylvinylideneamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one (BAP) | Antioxidant | researchgate.net |

Functionalization and Derivatization Strategies for the Benzothiophene Nucleus

The reactivity of the benzothiophene core is dictated by the interplay of the fused aromatic rings and the heteroatom. The presence of alkyl substituents, as in this compound, further modulates this reactivity, influencing the regiochemical outcome of various transformations.

Electrophilic Substitution Reactions and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental strategy for the functionalization of benzothiophenes. The inherent electronic properties of the benzothiophene nucleus, characterized by a higher electron density in the thiophene ring compared to the benzene ring, generally direct electrophilic attack to the heterocyclic portion of the molecule. Computational studies, including those employing Density Functional Theory (DFT), have corroborated that the C3 position of the benzothiophene ring is typically the most nucleophilic and thus the preferred site for electrophilic attack. pixel-online.net

In the case of this compound, the substitution pattern significantly influences the regioselectivity of EAS reactions. The substituents exert directing effects that can either reinforce or compete with the intrinsic reactivity of the benzothiophene core.

Directing Effect of the 2-Ethyl Group: The ethyl group at the C2 position is an activating group, meaning it donates electron density to the thiophene ring through an inductive effect. libretexts.org As an activating group, it directs incoming electrophiles to the ortho and para positions. In the context of the thiophene ring, this would correspond to the C3 position. Therefore, the presence of the 2-ethyl group is expected to further enhance the reactivity of the C3 position towards electrophiles.

Directing Effects of the 5,7-Dimethyl Groups: The two methyl groups on the benzene ring are also activating groups. libretexts.org They increase the electron density of the carbocyclic ring, making it more susceptible to electrophilic attack than an unsubstituted benzene ring. These methyl groups direct incoming electrophiles to their ortho and para positions. For the 5-methyl group, the directing positions are C4 and C6. For the 7-methyl group, the directing positions are C6 and the already substituted C8 (part of the ring fusion). The C6 position is therefore strongly activated by both methyl groups.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Influence | Predicted Reactivity |

| C3 | Activated by the 2-ethyl group and inherent ring reactivity. | Most likely site of substitution. |

| C4 | Activated by the 5-methyl group. | Likely site of substitution. |

| C6 | Activated by both the 5- and 7-methyl groups. | Likely site of substitution. |

Metalation Reactions and Subsequent Electrophilic Quenching

Metalation, typically involving deprotonation with a strong organolithium base, is a powerful tool for the functionalization of benzothiophenes. The most acidic proton in the unsubstituted benzothiophene is at the C2 position. hw.ac.uk However, in this compound, this position is already substituted.

The next most acidic proton is generally at the C3 position. Therefore, treatment of this compound with a strong base like n-butyllithium is expected to result in deprotonation at the C3 position, affording the corresponding 3-lithio derivative. This organometallic intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the C3 position.

Potential electrophiles for quenching the 3-lithio-2-ethyl-5,7-dimethyl-1-benzothiophene intermediate include:

Aldehydes and ketones to form secondary and tertiary alcohols, respectively.

Carbon dioxide to yield a carboxylic acid.

Alkyl halides to introduce new alkyl chains.

Esters to generate ketones.

It is also conceivable that under certain conditions, benzylic metalation of the ethyl group at the C2 position could occur, leading to a different set of functionalized products. Furthermore, directed ortho-metalation on the benzene ring is a possibility, where the sulfur atom could direct the lithiation to the C7 position, although this is generally less favorable than deprotonation of the more acidic protons on the thiophene ring.

Alkenyl Radical Cyclization Reactions

Radical cyclization reactions provide a valuable synthetic route to the benzothiophene core itself, rather than a method for the functionalization of a pre-formed nucleus. rsc.orgacs.org A common strategy involves the intramolecular cyclization of an alkenyl radical onto a sulfur-containing precursor.

For the synthesis of a molecule like this compound, a plausible retrosynthetic analysis would involve a precursor such as an o-bromoaryl vinyl sulfide. The reaction is typically initiated by a radical initiator, such as AIBN (azobisisobutyronitrile), and a radical mediator, like tributyltin hydride. The process would likely involve the formation of an aryl radical at the position of the bromine, which then undergoes an intramolecular addition to the double bond of the vinyl sulfide. Subsequent cyclization and aromatization would lead to the formation of the benzothiophene ring system. The substituents (ethyl and dimethyl groups) would need to be incorporated into the starting materials accordingly.

Table 2: General Scheme for Alkenyl Radical Cyclization to form a Benzothiophene

| Step | Description |

| 1 | Formation of an aryl radical from an o-haloaryl precursor. |

| 2 | Intramolecular 5-exo-trig cyclization of the aryl radical onto the tethered alkenyl sulfide. |

| 3 | Formation of a five-membered ring containing the sulfur atom. |

| 4 | Aromatization to yield the stable benzothiophene nucleus. |

Alkylation of Substituted Thiophenes and Benzothiophenes

The introduction of the ethyl and methyl groups onto a thiophene or benzothiophene core can be achieved through alkylation reactions. Friedel-Crafts alkylation is a classic method, though it can be prone to issues of polyalkylation and rearrangement, and often requires harsh Lewis acid catalysts that can lead to the decomposition of sulfur-containing heterocycles. google.com

A more controlled approach to the synthesis of this compound could involve the alkylation of a pre-functionalized thiophene derivative, followed by the construction of the fused benzene ring. For instance, a 2,5-dimethylthiophene could be acylated at the 3-position, followed by reduction to introduce an ethyl group. Subsequent steps would then be required to build the annulated benzene ring.

Alternatively, a pre-existing dimethylbenzothiophene could be subjected to alkylation. The regioselectivity of such a reaction would be governed by the directing effects of the existing methyl groups and the inherent reactivity of the benzothiophene nucleus, as discussed in the section on electrophilic substitution. Given the higher reactivity of the thiophene ring, acylation followed by reduction would likely be a more regioselective method for introducing the ethyl group at the C2 position.

Mechanistic Investigations of Benzothiophene-Forming Reactions (e.g., via Density Functional Theory)

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the mechanisms of organic reactions, including those that form and functionalize benzothiophene architectures. DFT calculations can provide valuable insights into the electronic structure of reactants, intermediates, and transition states, as well as the thermodynamics and kinetics of reaction pathways.

In the context of benzothiophene synthesis, DFT studies have been employed to:

Investigate the regioselectivity of electrophilic substitution reactions: By calculating the relative energies of the possible intermediates and transition states, DFT can predict the most favorable site of electrophilic attack on a substituted benzothiophene like this compound. These calculations can quantify the directing effects of the various substituents. researchgate.net

Elucidate the mechanisms of cyclization reactions: For reactions such as the alkenyl radical cyclization, DFT can be used to model the potential energy surface of the reaction, identifying the key transition states and intermediates. This can help to understand the factors that control the efficiency and selectivity of the cyclization process.

Predict the acidity of C-H bonds: DFT calculations can be used to estimate the pKa values of the protons on the benzothiophene nucleus, thereby predicting the most likely site of deprotonation in metalation reactions.

Computational and Theoretical Investigations of Benzothiophene Systems

Density Functional Theory (DFT) Studies for Electronic and Geometrical Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic characteristics of various organic molecules, including sulfur-containing heterocycles like benzothiophene (B83047) derivatives. nih.govnih.gov These theoretical studies provide valuable insights into the behavior of these compounds at a molecular level.

Theoretical calculations, often employing methods like B3LYP with basis sets such as 6-31G* or 6-311+G**, are utilized to determine the most stable three-dimensional arrangement of atoms in a molecule. acs.orgmdpi.com This process, known as geometrical optimization, calculates key structural parameters like bond lengths and bond angles. For a molecule such as 2-Ethyl-5,7-dimethyl-1-benzothiophene, these calculations would reveal the precise geometry of the benzothiophene core and its substituents.

The electronic structure of benzothiophene derivatives is also a key focus of DFT studies. scienceopen.comnih.gov These investigations provide a detailed understanding of how electrons are distributed within the molecule, which is fundamental to its chemical and physical properties.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S | ~1.75 Å |

| C=C (thiophene ring) | ~1.37 Å | |

| C-C (thiophene ring) | ~1.42 Å | |

| C-C (benzene ring) | ~1.40 Å | |

| Bond Angle | C-S-C | ~92.0° |

| S-C=C | ~111.5° | |

| C=C-C (thiophene ring) | ~112.5° |

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the energy gap, is a significant indicator of molecular stability and reactivity. mdpi.com A smaller energy gap generally suggests higher reactivity. mdpi.com For substituted benzothiophenes, the nature and position of substituent groups can influence the HOMO-LUMO energies and the resulting energy gap. mdpi.com

Table 2: Predicted Frontier Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (HOMO-LUMO) | 5.3 |

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated. These indices, including electronegativity (χ), chemical hardness (η), and softness (S), provide a quantitative measure of a molecule's reactivity. researchgate.net A molecule with a high chemical hardness is generally less reactive, while a softer molecule tends to be more reactive. mdpi.com These parameters are valuable for predicting how a molecule like this compound might behave in chemical reactions.

Table 3: Predicted Chemical Reactivity Indices for this compound

| Reactivity Index | Formula | Predicted Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 eV |

| Chemical Softness (S) | 1/(2η) | 0.19 eV⁻¹ |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. researchgate.netresearchgate.net These maps are useful for identifying the electron-rich and electron-deficient regions of a molecule. mdpi.com In a typical MEP map, red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a region of high electron density around the sulfur atom due to its lone pairs of electrons.

Computational methods can be used to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. aip.orgacs.orgethz.ch By calculating the vibrational modes, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. iosrjournals.org For this compound, these calculations would help in identifying the characteristic vibrational frequencies associated with the benzothiophene core and its alkyl substituents.

Table 4: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | Benzothiophene ring | 3100-3000 |

| C-H stretching (aliphatic) | Ethyl and methyl groups | 2980-2850 |

| C=C stretching | Aromatic rings | 1600-1450 |

| C-S stretching | Thiophene (B33073) ring | 700-600 |

Partial Density of States (PDOS) analysis is a computational technique that provides insight into the contribution of individual atoms or groups of atoms to the molecular orbitals. researchgate.netresearchgate.net By projecting the total density of states onto specific atoms or orbitals, one can understand the electronic composition of the HOMO, LUMO, and other molecular orbitals. For this compound, a PDOS analysis would likely reveal a significant contribution from the sulfur p-orbitals to the HOMO, which is characteristic of many sulfur-containing heterocyclic compounds. researchgate.net This analysis helps in understanding the role of the sulfur heteroatom in the electronic properties of the molecule.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and delocalization effects by translating the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, including lone pairs and chemical bonds. uba.arnih.gov This analysis provides a quantitative understanding of electron delocalization, charge transfer, and hyperconjugative interactions, which are crucial for determining molecular stability.

Key interactions within the this compound structure would likely involve:

π → π interactions:* Delocalization of electrons from the filled π-orbitals of the benzene (B151609) and thiophene rings into the corresponding empty π*-orbitals. This is a defining feature of aromatic systems and a major contributor to their stability.

n → σ and n → π interactions:** The lone pairs (n) of the sulfur atom can delocalize into the anti-bonding orbitals of adjacent sigma (σ) or pi (π) bonds. For instance, the delocalization of a sulfur lone pair into an adjacent carbon-carbon anti-bonding orbital (nS → σ*C-C) helps to stabilize the molecule. researchgate.net

The results of an NBO analysis are typically presented in a table that quantifies the stabilization energy (E(2)) associated with each significant donor-acceptor interaction. A higher E(2) value indicates a stronger interaction and greater contribution to molecular stability.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C4-C5) | π(C6-C7) | 20.5 | π-π Hyperconjugation |

| π(S1-C2) | π(C3-C4) | 15.2 | π-π Hyperconjugation |

| LP(1) S1 | σ(C2-C8) | 5.8 | Lone Pair Delocalization |

| σ(C8-C9) | σ(S1-C2) | 2.9 | σ-σ* Hyperconjugation |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. ijpsjournal.com This method is fundamental in drug design for evaluating the binding affinity and interaction patterns of potential drug candidates with their biological targets. nih.gov Benzothiophene derivatives are known to interact with various biological targets, including enzymes and receptors. ijpsjournal.comontosight.aiktu.edu

For this compound, a molecular docking simulation would involve:

Preparation of the Ligand and Receptor: A 3D structure of the this compound molecule is generated and optimized. A relevant protein target is selected, and its 3D structure is obtained from a repository like the Protein Data Bank.

Docking Simulation: Using specialized software, the ligand is placed in the binding site of the receptor. The program then explores various possible conformations and orientations of the ligand, calculating the binding energy for each pose.

Analysis of Results: The results are analyzed to identify the most stable binding mode, characterized by the lowest binding energy score. The specific interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are examined. nih.gov

The ethyl and dimethyl groups on the benzothiophene core would likely play a significant role in establishing hydrophobic and van der Waals interactions within a protein's binding pocket. The aromatic benzothiophene ring system itself can participate in π-π stacking or other hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | Estimated free energy of binding; more negative values indicate stronger binding. |

| Interacting Residues | PHE 254, TRP 312, LEU 315, VAL 340 | Amino acids in the binding site that form key interactions with the ligand. |

| Interaction Types | Hydrophobic, π-π Stacking, Van der Waals | The primary non-covalent forces stabilizing the ligand-receptor complex. |

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govbrieflands.com

A QSAR study on a series of benzothiophene derivatives, including this compound, would follow these general principles:

Data Set: A collection of benzothiophene compounds with experimentally measured biological activities against a specific target is required.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These can include electronic properties (e.g., dipole moment, partial charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP, the octanol-water partition coefficient). nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates a subset of the calculated descriptors with the observed biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

For sulfur-containing heterocycles like benzothiophenes, important descriptors often relate to their hydrophobicity, molecular shape, and electronic properties. nih.gov The ethyl and dimethyl substituents in this compound would significantly influence descriptors such as molecular weight, volume, and LogP, which in turn could be critical variables in a QSAR model.

| Component | Description |

|---|---|

| Model Equation | log(1/IC50) = 0.75 * LogP - 0.23 * Vol + 1.2 * Dipole + 2.54 |

| Statistical Parameters | |

| r² (Coefficient of Determination) | 0.91 (Indicates a good fit of the model to the data) |

| q² (Cross-validated r²) | 0.82 (Indicates good predictive ability of the model) |

| F-statistic | 95.4 (Indicates the statistical significance of the model) |

Structure Activity Relationship Sar Studies of Benzothiophene Derivatives

Influence of Substituent Position and Nature on Biological Activity

The biological activity of benzothiophene (B83047) derivatives is highly dependent on the placement and chemical properties of their substituents. Modifications at various positions of the benzothiophene nucleus can significantly impact the compound's potency and selectivity.

For instance, in the context of anticancer activity, the substitution pattern on the benzothiophene ring is a key determinant of efficacy. nih.gov Studies on benzothiophene acrylonitrile (B1666552) analogs have revealed that the nature and position of substituents on an attached phenyl ring can dramatically alter their growth inhibition properties against various cancer cell lines. nih.gov For example, a trimethoxyphenyl group attached to the acrylonitrile moiety has been shown to be favorable for potent anticancer activity. nih.gov

In the realm of antimicrobial agents, the introduction of different functional groups at the 2- and 3-positions of the benzothiophene core has been a common strategy. researchgate.netuow.edu.au The incorporation of amide functionalities at the C2 position, for instance, has been explored for the development of new antimalarial and antibacterial agents. uow.edu.au Furthermore, the nature of the substituent on the benzene (B151609) ring of the benzothiophene can also modulate antimicrobial activity. For example, the presence of a chlorine atom at the 6-position has been shown to be beneficial for activity against Staphylococcus aureus. nih.gov

The following table summarizes the influence of substituent variations on the biological activity of selected benzothiophene derivatives.

| Compound Series | Position of Variation | Substituent Nature | Observed Biological Activity |

| Benzothiophene Acrylonitriles nih.gov | Phenyl ring attached to acrylonitrile | Trimethoxy | Potent anticancer (nanomolar GI50 values) |

| Benzothiophene-2-Carboxamides uow.edu.au | C2-amide substituent | Various amines | Antimalarial and antibacterial |

| 6-Substituted Benzothiophene Acylhydrazones nih.gov | C6-position | Chloro | Enhanced activity against S. aureus |

| 5-Hydroxybenzothiophene Derivatives tandfonline.com | C2-position | Hydrazide | Potent multi-target kinase inhibition |

Rational Design Principles and Scaffold Exploration for Optimized Activity

The rational design of novel benzothiophene derivatives with enhanced biological activity involves a deep understanding of the target's structure and the key interactions that govern binding. This knowledge allows for the strategic modification of the benzothiophene scaffold to optimize its pharmacological properties.

One common approach is scaffold hopping, where the benzothiophene core is used to replace other heterocyclic systems in known active compounds, with the aim of improving properties such as potency, selectivity, or pharmacokinetic profiles. Additionally, the benzothiophene scaffold itself can be conformationally restricted to improve binding affinity. For example, the synthesis of fused analogues that retain the essential benzothiophene amide motif has been explored to create more rigid structures. uow.edu.au

Molecular modeling and docking studies play a pivotal role in the rational design process. nih.govnih.gov These computational tools can predict the binding modes of benzothiophene derivatives within the active site of a target protein, providing insights that guide the design of new analogs with improved interactions. For instance, docking simulations have been used to elucidate the binding mode of benzothiophene derivatives as covalent antagonists of the estrogen receptor α, revealing key interactions with specific amino acid residues. nih.gov

Key principles in the rational design of benzothiophene derivatives include:

Target-specific modifications: Introducing functional groups that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein.

Bioisosteric replacement: Substituting parts of the molecule with other groups that have similar physical or chemical properties to enhance a desired activity or reduce toxicity.

Conformational constraint: Rigidifying the molecule to lock it into a bioactive conformation, which can lead to increased potency and selectivity.

Biological Activities and Research Applications of Benzothiophene Compounds

Enzyme Inhibition Studies

The benzothiophene (B83047) core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of potent enzyme inhibitors. Derivatives have shown significant activity against various enzymes implicated in a range of diseases.

Cholinesterase: Certain benzothiophene-chalcone hybrids have been identified as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease. researchgate.netnih.govnih.gov In one study, a series of hybrids were tested, with compound 5f emerging as the most effective AChE inhibitor and compound 5h as the best BChE inhibitor. researchgate.netnih.gov The inhibitory concentration (IC50) of compound 5h against BChE was found to be comparable to that of the reference drug, galantamine. researchgate.netnih.gov

Cyclooxygenase-2 (COX-2): Benzothiophene derivatives have been developed as selective inhibitors of COX-2, an enzyme involved in inflammation and pain. nih.govresearchgate.net By selectively targeting COX-2 over the related COX-1 enzyme, these compounds aim to reduce the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov Studies on 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues identified several potent and selective COX-2 inhibitors. researchgate.netkisti.re.kr For instance, certain bromo-benzothiophene carboxamides have been shown to attenuate nociception and inflammation by selectively inhibiting COX-2 and disrupting the prostaglandin-E2-dependent feedback loop. nih.gov

Kinases: The benzothiophene scaffold is a key feature in the development of multi-kinase inhibitors for cancer therapy. nih.govtandfonline.com 5-hydroxybenzothiophene derivatives, in particular, have demonstrated the ability to inhibit several kinases simultaneously, which is a promising strategy to overcome chemoresistance in cancer. nih.govtandfonline.com A specific hydrazide derivative, 16b , showed potent inhibition against multiple kinases including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A. tandfonline.comtandfonline.com Other research has focused on developing narrow-spectrum dual inhibitors of DYRK1A and DYRK1B based on a benzothiophene structure, resulting in potent and cell-permeable inhibitors like compound 3n . nih.govresearchgate.net

5-Lipoxygenase (5-LOX): Benzothiophene derivatives have been investigated as inhibitors of 5-lipoxygenase (5-LOX), an enzyme crucial to the biosynthesis of leukotrienes, which are inflammatory mediators. researchgate.netnih.gov Some compounds have been designed as dual inhibitors of both COX and 5-LOX, which may offer enhanced anti-inflammatory effects and a better safety profile. nih.gov For example, compounds 4b, 4e, 4f, and 5a exhibited significant in vitro COX-2 inhibition and potent 5-LOX inhibitory activity. nih.gov

Table 1: Benzothiophene Derivatives as Enzyme Inhibitors

| Derivative Class | Target Enzyme | Key Findings |

|---|---|---|

| Benzothiophene-chalcone hybrids | AChE / BChE | Compound 5h showed BChE inhibition (IC50 = 24.35 μM) similar to galantamine. researchgate.netnih.gov |

| Bromo-benzothiophene carboxamides | COX-2 | Attenuate inflammation by selectively inhibiting COX-2. nih.gov |

| 5-hydroxybenzothiophene derivatives | Multi-kinases | Compound 16b is a potent inhibitor of Clk4, DRAK1, haspin, Dyrk1A/B. tandfonline.comtandfonline.com |

| Benzothiophene derivatives | COX-2 / 5-LOX | Compound 4e identified as a lead for developing safer anti-inflammatory agents. nih.gov |

Estrogen Receptor Modulating Activities

Benzothiophene derivatives are well-known for their ability to modulate estrogen receptors (ERs). This activity is central to the mechanism of action for drugs like Raloxifene and Arzoxifene, which are selective estrogen receptor modulators (SERMs). researchgate.net These compounds can exert either estrogenic or anti-estrogenic effects in a tissue-specific manner, making them valuable for treating conditions such as osteoporosis and certain types of cancer. nih.govktu.edu

Analgesic Research

The analgesic properties of benzothiophene compounds are often linked to their anti-inflammatory and enzyme-inhibiting activities. nih.govnih.gov Substituted bromo-benzothiophene carboxamides have been shown to possess potent analgesic properties by inhibiting COX-2. nih.gov Furthermore, research has expanded to investigate their efficacy against neuropathic pain, which is often difficult to treat with classical NSAIDs. nih.gov One derivative, AS6 , was found to be effective in treating neuropathic pain not only by reducing COX-2 overexpression but also by inhibiting the Kv4.3 ion channel. nih.gov

Other Investigated Biological Activities

The structural versatility of the benzothiophene core has led to its exploration in a wide range of therapeutic areas. rsc.orgnih.govbenthamdirect.comijpsjournal.com

Anti-parasitic, Anti-Leishmania, and Anti-malarial: Benzothiophene derivatives have shown promise in combating various parasites. A benzothiophene-flavonol compound (Compound 19 ) exhibited broad-spectrum activity against several Leishmania species and Trypanosoma cruzi. nih.gov Other derivatives have been reported to possess antileishmanial activity, with some showing good selectivity and low cytotoxicity. researchgate.netmdpi.com

Anti-tubercular: Several classes of benzothiophene derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis growth. nih.govnih.govacs.orgpeerj.com Benzo[b]thiophene-2-carboxylic acid derivatives and 3-substituted benzothiophene-1,1-dioxides have demonstrated significant activity against both active and dormant mycobacteria. nih.govnih.govacs.orgpeerj.com Molecular docking studies suggest these compounds may act by inhibiting the DprE1 enzyme. nih.govacs.org

Anti-diabetic: The anti-diabetic potential of benzothiophene derivatives has been explored, with some compounds found to transactivate peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of glucose metabolism. rsc.orgtandfonline.com In studies with diabetic mice, certain 2-(β-carbonyl/sulfonyl) butyryl-thiophene derivatives significantly decreased blood glucose levels and improved glucose tolerance. tandfonline.com Other studies have focused on the synthesis of novel benzothiophene-based Schiff bases and oxadiazole adducts as potential α-amylase inhibitors. researchgate.net

Anticonvulsant and Antidepressant: Benzothiophene derivatives have been investigated for their effects on the central nervous system. rsc.org Some have been synthesized as potential anticonvulsant agents. rsc.org Additionally, novel benzo[b]thiophene derivatives have been developed as potential antidepressants with a rapid onset of action, targeting the 5-HT₇ receptor and the serotonin (B10506) transporter (SERT). nih.govunav.edu

Anthelmintic: Certain modified benzothiophene derivatives have exhibited broad-spectrum anthelmintic activity, showing efficacy against adult Indian earthworms in laboratory tests. wisdomlib.org

Anti-Parkinson: The potential for benzothiophene derivatives in treating Parkinson's disease has been explored, with some compounds showing a high affinity for D2 and D3 dopamine (B1211576) receptors. rsc.org

Table 2: Summary of Other Biological Activities of Benzothiophene Derivatives

| Activity | Derivative/Target | Key Findings |

|---|---|---|

| Anti-Leishmania | Benzothiophene-flavonol (Compound 19 ) | Broad-spectrum activity against Leishmania spp. and T. cruzi. nih.gov |

| Anti-tubercular | Benzo[b]thiophene-2-carboxylic acid | Compounds 8c and 8g showed excellent activity against dormant M. bovis BCG. nih.govacs.org |

| Anti-diabetic | 2-(β-carbonyl) butyryl-thiopene | Significantly decreased blood glucose and improved glucose tolerance in mice. tandfonline.com |

| Antidepressant | Benzo[b]thiophene derivatives (8j, 9c, 9e ) | Showed significant antidepressant activity by targeting 5-HT₇R and 5-HTT. nih.govunav.edu |

| Anthelmintic | Modified benzothiophenes (3d, 3e, 3f ) | Exhibited broad-spectrum anthelmintic activity. wisdomlib.org |

| Anti-Parkinson | Benzothiophene derivative (52 ) | Showed high affinity for D2 and D3 dopamine receptors. rsc.org |

Applications in Material Science and Optoelectronics

Beyond their biomedical applications, benzothiophene compounds are utilized in material science due to their unique electronic and fluorescent properties. ktu.edu

Development of π-Conjugated Systems

The benzothiophene ring is an electron-rich aromatic system that can be incorporated into larger π-conjugated structures. These materials are of interest for applications in organic electronics, such as solar cells and thin-film devices, due to their favorable charge-transport properties and stability. ktu.edu

Investigation of Non-Linear Optical (NLO) Properties

There is growing interest in organic materials with non-linear optical (NLO) properties for applications in photonics and optoelectronics. The benzothiophene scaffold, with its potential for extensive π-conjugation and charge transfer upon substitution, makes its derivatives candidates for NLO materials research, although this area is less explored compared to their biological applications.

Research on 2-Ethyl-5,7-dimethyl-1-benzothiophene in Advanced Organic Electronics Cites Limited Direct Application

Benzothiophene and its derivatives are recognized for their potential as building blocks for organic semiconductors. numberanalytics.com This is largely attributed to their high electron density and capacity for π-conjugation, which are crucial for efficient charge transport. numberanalytics.com The benzothiophene structure is a key component in many high-performance organic semiconductor materials, particularly derivatives of researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT). researchgate.netacs.org These materials have demonstrated high charge carrier mobility and stability, making them attractive for various electronic applications. acs.orgresearchgate.net

Research into BTBT and its derivatives has shown that modifying the molecular structure, for instance by introducing alkyl or aryl substituents, can significantly influence the material's optoelectronic properties, thermal stability, and molecular packing. researchgate.net Such modifications are a common strategy to fine-tune the performance of organic semiconductors for devices like OFETs. researchgate.net For example, derivatives like 2,7-diphenyl-BTBT and various dialkyl-BTBTs have been successfully used in solution-processed OFETs, achieving high mobility values. acs.org

However, a direct and detailed exploration of this compound for OFET and OPV applications, including specific performance data such as charge carrier mobility, on/off ratios, or power conversion efficiencies, is not documented in available scientific literature. While the fundamental properties of the benzothiophene core suggest potential, the specific effects of the ethyl and dimethyl substitutions at the 2, 5, and 7 positions on the performance in electronic devices have not been reported. The synthesis and basic properties of various benzothiophene derivatives are an active area of research, but the focus has been on other specific isomers and substitution patterns for applications in organic electronics. mdpi.comrsc.org

Given the absence of specific research data, a detailed analysis of this compound's performance in OFETs and OPVs cannot be provided at this time. The scientific community's exploration of the vast chemical space of benzothiophene derivatives continues, and future studies may yet elucidate the potential of this particular compound.

Future Research Directions and Emerging Avenues in Benzothiophene Chemistry

Advancements in Environmentally Benign Synthetic Methodologies

The chemical industry's shift towards green chemistry has spurred the development of more sustainable methods for synthesizing benzothiophenes. nih.gov Traditional synthetic routes often rely on harsh reaction conditions, transition metal catalysts, and stoichiometric reagents. acs.orgorganic-chemistry.org Future research is increasingly focused on methodologies that minimize environmental impact.

Key Green Synthetic Strategies:

Visible-Light Photocatalysis: This approach utilizes visible light and an organic dye, such as eosin (B541160) Y, to initiate the synthesis of substituted benzothiophenes. acs.orgorganic-chemistry.org This method avoids the need for transition metals and high temperatures, proceeding through a radical annulation process under ambient conditions. acs.orgacs.orgthieme-connect.com The reaction of o-methylthio-arenediazonium salts with alkynes is a prime example of this clean and efficient strategy. nih.gov

Electrochemical Synthesis: Electrochemical methods offer a catalyst- and oxidant-free pathway to benzothiophene (B83047) derivatives. organic-chemistry.org For instance, the synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates proceeds via a tandem radical addition-cyclization pathway, showcasing a practical and efficient green alternative. organic-chemistry.org

One-Step Aryne Reactions: The reaction of arynes with alkynyl sulfides provides a direct, one-step intermolecular route to a wide range of 3-substituted benzothiophenes from readily available starting materials. nih.gov

These emerging techniques represent a significant step towards the sustainable production of complex molecules like 2-Ethyl-5,7-dimethyl-1-benzothiophene, reducing waste and energy consumption.

Interactive Data Table: Comparison of Benzothiophene Synthetic Methods

| Method | Catalyst/Promoter | Conditions | Advantages |

|---|---|---|---|

| Visible-Light Photocatalysis | Eosin Y (organic dye) | Green light, ambient temp. | Metal-free, mild conditions, energy-efficient acs.orgorganic-chemistry.org |

| Electrochemical Synthesis | Electricity | Oxidant- & catalyst-free | High efficiency, avoids harsh reagents organic-chemistry.org |

| Iodine-Catalyzed Cascade | Iodine | Metal- & solvent-free | Economical, atom-efficient, green organic-chemistry.org |

| Aryne Reaction | Cesium Fluoride | One-step, intermolecular | Good functional group tolerance nih.gov |

Integrated Computational and Experimental Approaches for Discovery

The synergy between computational modeling and experimental validation is accelerating the discovery and optimization of novel benzothiophene derivatives. In silico techniques allow for the rational design of molecules with desired properties, significantly reducing the time and cost associated with traditional trial-and-error approaches.

Computational Tools in Benzothiophene Research:

Molecular Docking: This technique predicts the binding affinity and orientation of a ligand (e.g., a benzothiophene derivative) within the active site of a biological target, such as an enzyme or receptor. ijpsjournal.comnih.gov It is instrumental in identifying potential therapeutic candidates and understanding their mechanism of action. nih.govajms.iq For example, docking studies have been used to explore the interactions of benzothiophenes with targets like the 5-HT1A serotonin (B10506) receptor and enzymes involved in diabetes. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models help in predicting the activity of untested compounds and in optimizing lead structures for enhanced potency.

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure, reactivity, and molecular properties of benzothiophene analogues. nih.govtandfonline.com This includes analyzing HOMO-LUMO energy gaps and molecular electrostatic potential to predict reactivity and stability. nih.gov

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for drug development. Computational tools can predict these properties, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov

These computational approaches, when integrated with experimental synthesis and biological evaluation, create a powerful workflow for developing new drugs and materials based on the this compound scaffold.

Exploration of Novel Biological Targets and Therapeutic Pathways

The structural versatility of the benzothiophene core allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov While established drugs like Raloxifene and Zileuton highlight its therapeutic value, future research is aimed at uncovering new applications against a broader range of diseases. ijpsjournal.comktu.edu

Benzothiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including:

Anticancer researchgate.netrsc.org

Anti-inflammatory ijpsjournal.comnih.gov

Antimicrobial researchgate.net

Antitubercular nih.gov

Antidiabetic ijpsjournal.comnih.gov

Anticonvulsant researchgate.netijpsjournal.com

Neuroprotective ijpsjournal.com

Emerging research is focusing on novel and specific molecular targets. For instance, benzothiophene derivatives are being investigated as inhibitors of enzymes like protein kinases, which are crucial in cancer signaling pathways. rsc.org Others are being designed to modulate estrogen receptors for applications in breast cancer and osteoporosis. rsc.org In the realm of neurodegenerative diseases, their potential as cholinesterase inhibitors for Alzheimer's disease is an active area of study. The ability to functionalize the benzothiophene ring at various positions allows for fine-tuning of the molecule's properties to achieve high affinity and selectivity for specific biological targets. ontosight.ai

Development of Advanced Materials with Tunable Properties

Beyond pharmaceuticals, the unique electronic and photophysical properties of the benzothiophene core make it a valuable building block for advanced organic materials. numberanalytics.com Its planar, aromatic structure facilitates π-conjugation, which is essential for charge transport in organic electronic devices. numberanalytics.com

Applications in Materials Science:

Organic Semiconductors: Benzothiophene derivatives are extensively used in the development of organic field-effect transistors (OFETs). bohrium.comresearchgate.net The high charge carrier mobility and stability of materials based on structures like acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (BTBT) make them superior organic semiconductors. researchgate.netacs.org

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of some benzothiophene compounds make them suitable for use as emitters in OLEDs. ktu.edumdpi.com Research is focused on tuning the emission color and efficiency by modifying the substituents on the benzothiophene ring.

Organic Photovoltaics (OPVs): As components of conjugated polymers, benzothiophenes can act as electron-donating units in the active layer of solar cells. mdpi.comresearchgate.net

Tunable Materials: The properties of benzothiophene-based materials can be precisely controlled. For example, sulfur oxidation in BTBT derivatives significantly alters their crystal packing, thermal stability, and optoelectronic properties, leading to enhanced emission with quantum yields over 99%. mdpi.com Similarly, incorporating functional groups like nucleobases into benzothiophene polymers can direct molecular assembly and improve charge mobility through hydrogen bonding. rsc.org

Future work in this area will likely focus on creating novel benzothiophene-based polymers and small molecules with tailored electronic and optical properties for next-generation flexible and transparent electronics. numberanalytics.comfrontiersin.org

Q & A

Q. What are the common synthetic routes for preparing 2-Ethyl-5,7-dimethyl-1-benzothiophene, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves electrophilic cyclization or transition-metal-catalyzed coupling reactions. For example, Sonogashira coupling can introduce alkyne groups to the benzothiophene core, followed by cyclization under acidic conditions . Key factors affecting yield include solvent polarity (e.g., DMF vs. THF), temperature control (80–120°C), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Purity is optimized via column chromatography with gradients of ethyl acetate/hexane (20–40%) and recrystallization from ethanol .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) resolves substituent positions, with methyl groups at δ 2.1–2.5 ppm and ethyl protons as a triplet near δ 1.3 ppm. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 220.0784). X-ray crystallography, as used in naphtho-benzothiophene analogs, validates planar geometry and stacking interactions . IR spectroscopy identifies C-S stretches (680–750 cm⁻¹) .

Q. What biological activities are associated with benzothiophene derivatives, and how are preliminary assays designed?

Methodological Answer: Benzothiophenes exhibit antimicrobial, antitumor, and kinase-inhibitory properties. For antimicrobial screening, disk diffusion assays against S. aureus (Gram-positive) and E. coli (Gram-negative) are conducted at 100 µg/mL, with zone-of-inhibition comparisons to ampicillin. Cytotoxicity is tested via MTT assays on HeLa cells, using IC₅₀ calculations from dose-response curves (1–50 µM) .

Advanced Research Questions

Q. How can site-selective functionalization of this compound be achieved to avoid byproducts in meta-substituted derivatives?

Methodological Answer: Meta-selectivity challenges arise due to competing para-directing effects. Computational modeling (DFT at B3LYP/6-31G*) predicts electrophilic aromatic substitution (EAS) sites. Experimental optimization uses directing groups (e.g., -SO₂NH₂) or Lewis acids (e.g., AlCl₃) to steer reactivity. For example, Friedel-Crafts acylation with acetyl chloride in dichloroethane at 0°C minimizes di-substitution .

Q. What strategies resolve contradictions in reported charge-carrier mobility values for benzothiophene-based organic semiconductors?

Methodological Answer: Discrepancies in mobility (e.g., 0.63 vs. 3.57 cm² V⁻¹ s⁻¹ for methoxy-substituted BTBTs) stem from film morphology and substrate treatment. Atomic force microscopy (AFM) quantifies grain boundaries, while annealing at 150°C in N₂ improves crystallinity. Threshold voltage adjustments via dielectric layer modification (e.g., SiO₂ vs. CYTOP) reduce hysteresis .

Q. How do noncovalent interactions between this compound and DNA/proteins influence drug design?

Methodological Answer: Density functional theory (DFT) and Atoms-in-Molecules (AIM) analysis reveal π-π stacking (binding energy ~−8 kcal/mol) and hydrogen bonding (e.g., with thymine’s O2). Molecular dynamics (MD) simulations (AMBER force field, 100 ns) assess stability in solvated systems. Experimental validation uses fluorescence quenching assays with ethidium bromide-DNA complexes .

Q. What green chemistry approaches mitigate harsh reaction conditions in benzothiophene synthesis?

Methodological Answer: Solvent-free mechanochemical synthesis (ball-milling, 30 Hz, 2h) reduces waste. Catalytic systems like cyclopentadienyltungsten complexes enable epoxidation with H₂O₂/MeCN at 25°C, achieving 90% conversion vs. traditional molybdenum catalysts (50% yield at 60°C) . Microwave-assisted reactions (150 W, 100°C, 10 min) shorten reaction times for cyclization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.